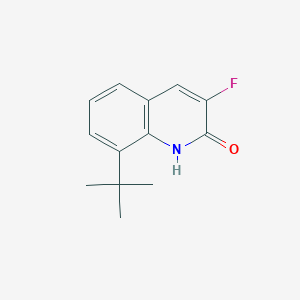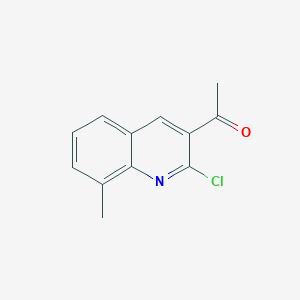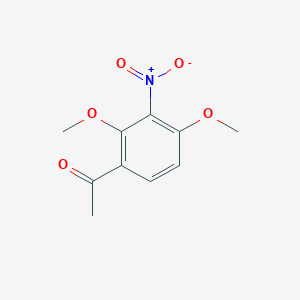
8-Tert-butyl-3-fluoro-2-hydroxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Tert-butyl-3-fluoro-2-hydroxyquinoline is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a tert-butyl group at the 8th position, a fluorine atom at the 3rd position, and a hydroxyl group at the 2nd position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline can be achieved through various synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with tert-butyl bromide in the presence of a base, followed by fluorination at the 3rd position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction conditions typically involve the use of an organic solvent like dichloromethane and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Tert-butyl-3-fluoro-2-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Tert-butyl-3-fluoro-2-hydroxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Derivatives of this compound are being explored for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Tert-butyl-3-fluoro-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2nd position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The fluorine atom at the 3rd position can increase the compound’s lipophilicity, facilitating its penetration through cell membranes. The tert-butyl group at the 8th position can provide steric hindrance, influencing the compound’s overall reactivity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Lacks the tert-butyl and fluorine substituents, making it less lipophilic and potentially less biologically active.
3-Fluoro-8-hydroxyquinoline: Similar to 8-Tert-butyl-3-fluoro-2-hydroxyquinoline but lacks the tert-butyl group, which may affect its steric properties and reactivity.
8-Tert-butyl-2-hydroxyquinoline: Lacks the fluorine atom, which may reduce its lipophilicity and biological activity.
Uniqueness
This compound is unique due to the combination of the tert-butyl, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these substituents can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
518070-27-4 |
|---|---|
Molekularformel |
C13H14FNO |
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
8-tert-butyl-3-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14FNO/c1-13(2,3)9-6-4-5-8-7-10(14)12(16)15-11(8)9/h4-7H,1-3H3,(H,15,16) |
InChI-Schlüssel |
OITVDLGHQNMTLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)


![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)



![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)
![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)

